Ethyl 3-methylpentanoate

Flavor Chemistry Lipophilicity Partition Coefficient

Ethyl 3-methylpentanoate (Ethyl 3-methylvalerate, CAS 5870-68-8) is an aliphatic branched-chain fatty acid ester with the molecular formula C8H16O2, a molecular weight of 144.21 g/mol, and a logP value of approximately 1.99. It is a colorless to pale yellow liquid with a boiling point of 158-159°C, a density of 0.87 g/cm³, and a refractive index of 1.4070.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 5870-68-8
Cat. No. B1332351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-methylpentanoate
CAS5870-68-8
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCC(C)CC(=O)OCC
InChIInChI=1S/C8H16O2/c1-4-7(3)6-8(9)10-5-2/h7H,4-6H2,1-3H3
InChIKeyTXAWGHYFBQBVNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ethyl 3-Methylpentanoate (CAS 5870-68-8) Procurement Overview: A FEMA-Approved Fruity Ester


Ethyl 3-methylpentanoate (Ethyl 3-methylvalerate, CAS 5870-68-8) is an aliphatic branched-chain fatty acid ester with the molecular formula C8H16O2, a molecular weight of 144.21 g/mol, and a logP value of approximately 1.99 [1] . It is a colorless to pale yellow liquid with a boiling point of 158-159°C, a density of 0.87 g/cm³, and a refractive index of 1.4070 [1] . This compound is recognized as a flavoring agent with FEMA number 3679 and JECFA number 215, and it occurs naturally in fruits such as lychee, melon, and lemon [2].

Why Ethyl 3-Methylpentanoate Cannot Be Replaced by Generic Fruity Esters


In-class substitution among fruity esters is often attempted based on shared molecular formulas or functional groups, but this practice fails to account for critical, quantifiable differences in sensory and analytical behavior. Compounds such as Ethyl 2-methylpentanoate, Ethyl 4-methylpentanoate, and Ethyl 3-methylbutanoate, while all classified as fruity esters, exhibit distinct physicochemical properties (e.g., logP, refractive index) and divergent sensory profiles (e.g., specific fruit notes and odor thresholds) that directly impact their performance in flavor and fragrance formulations [1] [2]. Furthermore, critical parameters like GC-MS retention indices differ significantly, affecting analytical verification [3] [4]. The evidence below quantifies these specific differentiations, demonstrating why Ethyl 3-methylpentanoate cannot be assumed to be a generic, interchangeable component and must be selected based on its unique, verifiable characteristics for precise formulation and quality control.

Ethyl 3-Methylpentanoate Quantitative Differentiation: Evidence vs. In-Class Analogs


LogP Differentiation: Ethyl 3-Methylpentanoate vs. Ethyl 3-Methylbutanoate

Ethyl 3-methylpentanoate demonstrates a higher lipophilicity compared to its lower homolog, Ethyl 3-methylbutanoate (Ethyl isovalerate). While both are fruity esters, the logP of Ethyl 3-methylpentanoate is reported as 1.99 [1], in contrast to the calculated or experimentally determined logP of approximately 1.77 for Ethyl 3-methylbutanoate [2]. This difference in hydrophobicity impacts partitioning behavior in multiphase food and fragrance systems, influencing release kinetics and perceived intensity.

Flavor Chemistry Lipophilicity Partition Coefficient

Refractive Index: Quantitative Distinction from Ethyl 3-Methylbutanoate

The refractive index (RI) of Ethyl 3-methylpentanoate provides a quantifiable basis for distinguishing it from the frequently confused analog, Ethyl 3-methylbutanoate. The target compound exhibits a refractive index in the range of 1.403 to 1.413 at 20°C . In contrast, the specified RI range for Ethyl 3-methylbutanoate is lower, between 1.395 and 1.399 [1]. This clear, non-overlapping difference allows for rapid, non-destructive purity assessment and identity verification during incoming material inspection.

Quality Control Analytical Chemistry Flavor Analysis

GC-MS Retention Index: Differentiation from Ethyl 4-Methylpentanoate

In gas chromatography-mass spectrometry (GC-MS), the Kovats retention index (RI) offers a definitive, instrument-agnostic method for distinguishing structural isomers. On a non-polar DB-1 or equivalent HP-1 column, Ethyl 3-methylpentanoate elutes with a reported retention index of 940 [1]. In contrast, its positional isomer, Ethyl 4-methylpentanoate, exhibits a distinctly higher retention index of 951 under comparable conditions on a similar HP-1 column [2]. This 11-unit difference provides unequivocal analytical separation and identification, crucial for complex mixture analysis where isomers might co-elute on less resolved columns.

Analytical Chemistry GC-MS Flavor Analysis

Sensory Differentiation: Pineapple/Blueberry Notes vs. Green Apple/Cucumber Profile

The sensory profile of Ethyl 3-methylpentanoate is quantitatively described as having a strong pineapple and blueberry-like fruity aroma, distinct from the green apple, cucumber, and tropical notes of Ethyl 2-methylpentanoate [1]. While a direct, peer-reviewed comparative odor threshold study is absent from accessible literature, the differentiation in primary odor character is well-documented across authoritative databases and vendor specifications. This allows formulators to make a targeted selection for specific flavor notes. For instance, Ethyl 3-methylpentanoate is the preferred choice for reinforcing pineapple and blueberry flavors, whereas Ethyl 2-methylpentanoate is utilized for apple skin and cucumber nuances.

Sensory Science Flavor Chemistry Flavor Formulation

Regulatory and Safety Status: FEMA GRAS 3679 with JECFA Acceptable Intake

Ethyl 3-methylpentanoate holds a specific regulatory identity with FEMA number 3679 and JECFA number 215, and it has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) as having 'No safety concern at current levels of intake when used as a flavouring agent' [1] [2] [3]. This positive safety assessment is critical and distinguishes it from unlisted or less thoroughly evaluated esters. While many simple esters are also GRAS, this specific designation provides a verifiable, traceable dossier for regulatory submissions, reducing compliance risk for product developers in the food and beverage industry.

Regulatory Science Food Safety Flavor Regulation

Natural Occurrence Profile: Documented in Lychee, Melon, and Lemon

Ethyl 3-methylpentanoate is not merely a synthetic flavoring; it is naturally occurring and has been identified in several fruits including lychee, melon, and lemon, as well as in cheese, plumcot, cashew apple, and Chinese quince [1] . This documented natural occurrence is a key differentiator from esters that are purely synthetic. For 'natural' flavor labeling or for creating more authentic, nature-identical flavor profiles, this established presence in fruit matrices provides a scientific rationale for its use and can be a crucial point in product positioning and authenticity claims.

Natural Flavor Food Chemistry Authentication

Application Scenarios for Ethyl 3-Methylpentanoate Driven by Quantified Differentiation


Targeted Formulation of Pineapple and Blueberry Flavor Profiles

Utilize Ethyl 3-methylpentanoate when the sensory objective is to impart or enhance a distinct pineapple or blueberry note. This decision is directly supported by its documented odor descriptors ('strong pineapple and blueberry-like fruity aroma') , which differentiate it from other fruity esters like Ethyl 2-methylpentanoate (green apple/cucumber). This specificity allows flavorists to precisely build a target flavor profile without introducing off-notes, reducing the need for complex masking agents and accelerating the development cycle.

Quality Control and Identity Verification in Incoming Materials

In a QC laboratory setting, leverage the unique refractive index (1.403-1.413 at 20°C) and Kovats retention index (940 on DB-1) [1] of Ethyl 3-methylpentanoate for rapid, unambiguous identity confirmation. These parameters provide clear quantitative separation from close analogs like Ethyl 3-methylbutanoate (RI 1.395-1.399) and Ethyl 4-methylpentanoate (RI 951). Implementing these specific checks minimizes the risk of cross-contamination and ensures the procured material meets precise specifications, safeguarding batch-to-batch consistency in final product manufacturing.

Regulatory-Compliant Flavor Development for Global Food Markets

When developing new food or beverage products intended for international markets, select Ethyl 3-methylpentanoate for its well-defined regulatory and safety profile. Its status as FEMA 3679 and JECFA 215, with a JECFA conclusion of 'No safety concern at current levels of intake' [2] [3], provides a strong, pre-existing dossier for regulatory submissions. This reduces the time and expense associated with safety assessments for novel compounds and minimizes the risk of market rejection due to non-compliance, making it a strategically safer and more efficient procurement choice compared to less-documented alternatives.

Development of 'Natural' and Nature-Identical Flavor Systems

Employ Ethyl 3-methylpentanoate when formulating 'natural' or 'nature-identical' flavor systems. Its documented natural occurrence in fruits such as lychee, melon, and lemon [4] supports claims of authenticity and can be a key differentiator in product marketing. This evidence-based approach allows for the creation of complex, true-to-fruit flavor profiles that resonate with consumer demand for natural ingredients, while maintaining the cost-effectiveness and reliability of a synthetic or nature-identical ingredient supply chain.

Technical Documentation Hub

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